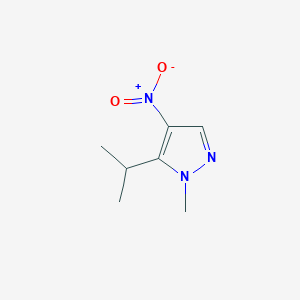

1-Methyl-4-nitro-5-propan-2-ylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-nitro-5-propan-2-ylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding Structures Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, forming chains of edge-fused rings through hydrogen bonding. This property is significant for understanding molecular interactions in crystalline structures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Coordination Compounds and Biological Interactions Ni(II) complexes with Schiff base ligands involving 1-methyl-1H-pyrazole derivatives demonstrate interactions with DNA and proteins. These interactions have implications for understanding the antitumor capacities of such complexes (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).

Reactivity with Ammonia and Amines The derivative N-methyl-3,4,5-trinitropyrazole reacts with thiols, phenols, oximes, ammonia, amines, and NH-azoles, showcasing diverse chemical reactivity, which is crucial for synthetic chemistry applications (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Antimicrobial Effects of Metal Complexes Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands exhibit antimicrobial effects, which are enhanced due to the bio-reduction of the nitro group. This has implications for antimicrobial drug development (Oliveira, Ferreira, Farias, Magalhães, Teixeira, & Beraldo, 2019).

Crystal Structures and Molecular Electronics Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure, important for understanding the crystalline and electronic properties of such molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Computational Chemistry in Drug Discovery Studies of various nitro-1H-pyrazole derivatives in computational chemistry provide insights into their potential as antibacterial, anti-inflammatory, and antinociceptive agents (Bassyouni, All, Haggag, Mahmoud, Sarhan, & Abdel-Rehim, 2012).

Intracellular Uptake and Spectroscopy Pyrazole-based polydentate ligands and their coordination compounds exhibit unique spectral characteristics and intracellular uptake, relevant to medicinal and biological chemistry (Zhang, Yin, Dou, Zhou, & She, 2008).

Intramolecular H-Bonding Impact Intramolecular hydrogen bonding in pyrazole derivatives affects their reactivity, highlighting the importance of molecular interactions in organic synthesis and pharmaceutical development (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).

Eigenschaften

IUPAC Name |

1-methyl-4-nitro-5-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-8-9(7)3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUDZNKJBGMHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-5-propan-2-ylpyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)